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Compound of Interest

Compound Name: 2-Hydroxyanthraquinone

Cat. No.: B1200814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxyanthraquinone, a key intermediate in the synthesis of various dyes and

pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a valuable resource for

compound identification, characterization, and quality control.

Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for 2-
Hydroxyanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Hydroxyanthraquinone. The data presented below were obtained in deuterated dimethyl

sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

While a complete experimental dataset with chemical shifts, multiplicities, and coupling

constants is not readily available in the public domain, the expected proton signals are outlined

below based on the structure of 2-Hydroxyanthraquinone. The protons on the unsubstituted
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ring (positions 5, 6, 7, and 8) and the substituted ring (positions 1, 3, and 4) will exhibit distinct

chemical shifts and coupling patterns.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the

molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent

signal.

Carbon Atom Chemical Shift (ppm)

C-1 110.1

C-2 162.2

C-3 122.3

C-4 129.8

C-4a 134.9

C-5 126.5

C-6 134.1

C-7 133.5

C-8 126.7

C-8a 133.0

C-9 181.1

C-9a 131.9

C-10 187.9

C-10a 125.0

Solvent: DMSO-d₆ Literature Reference: MAGN.RES.CHEM.,33,823(1995)[1]

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in 2-Hydroxyanthraquinone by

measuring the absorption of infrared radiation. The spectrum is characterized by the following

key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-3500 (broad) O-H stretch Phenolic hydroxyl

~3050-3100 C-H stretch Aromatic

~1670 C=O stretch Quinone carbonyl

~1630 C=O stretch (H-bonded) Quinone carbonyl

~1590, 1450 C=C stretch Aromatic ring

~1280 C-O stretch Phenolic hydroxyl

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of 2-Hydroxyanthraquinone. Anthraquinones typically exhibit multiple absorption

bands in the UV-Vis region.[2]

λmax (nm)
Molar Absorptivity (ε)

(M⁻¹cm⁻¹)
Solvent Electronic Transition

~252 Data not available Methanol/Ethanol π → π

~272 Data not available Methanol/Ethanol π → π

~326 Data not available Methanol/Ethanol π → π

~400 Data not available Methanol/Ethanol n → π

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
Hydroxyanthraquinone.
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NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher) is

recommended for optimal resolution.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Hydroxyanthraquinone into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A

brief period of sonication may be used to aid dissolution if necessary.

Data Acquisition:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-

noise ratio.

FT-IR Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation:

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven

to remove any moisture.
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In an agate mortar and pestle, grind approximately 1-2 mg of 2-Hydroxyanthraquinone to a

fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to

ensure a homogenous sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is required for this analysis.

Sample Preparation:

Prepare a stock solution of 2-Hydroxyanthraquinone of a known concentration (e.g., 1

mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second matched quartz cuvette with the sample solution.

Place the reference and sample cuvettes in the spectrophotometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1200814?utm_src=pdf-body
https://www.benchchem.com/product/b1200814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the baseline with the solvent-filled cuvettes.

Measure the absorbance of the sample solution over a wavelength range of approximately

200-600 nm.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Hydroxyanthraquinone.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://spectrabase.com/spectrum/ApKvo1NBZvO
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://www.benchchem.com/product/b1200814#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxyanthraquinone
https://www.benchchem.com/product/b1200814#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxyanthraquinone
https://www.benchchem.com/product/b1200814#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxyanthraquinone
https://www.benchchem.com/product/b1200814#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxyanthraquinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

